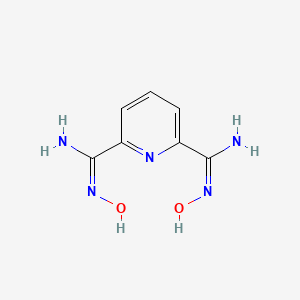
(2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and carboximidamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine and cyanamide as starting materials, which react with pyridine-2,6-dicarboxylic acid under acidic or basic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboximidamide groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives.
Scientific Research Applications
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This compound may also modulate redox reactions and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A structurally related compound with carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-diamine: A derivative with amine groups replacing the carboximidamide groups.
2,6-Dihydroxypyridine: A simpler compound with only hydroxyl groups on the pyridine ring.
Uniqueness
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
InChI Key |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)/C(=N\O)/N)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



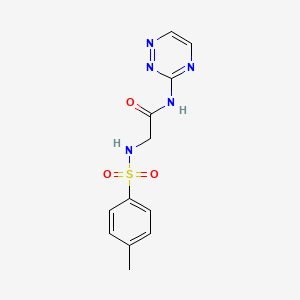
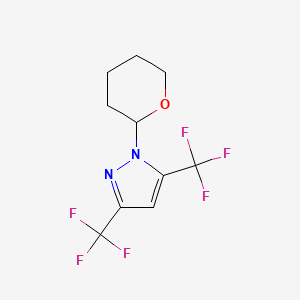

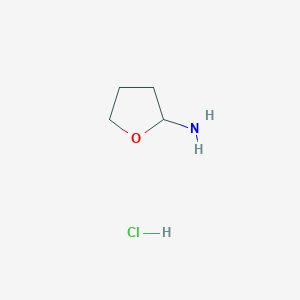
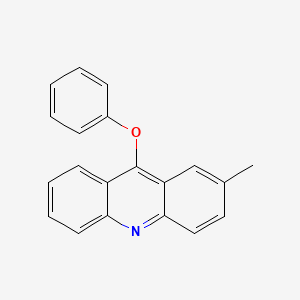


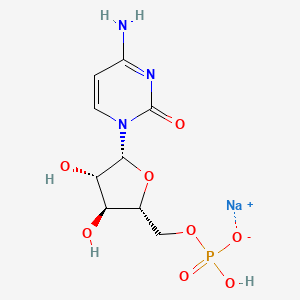
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
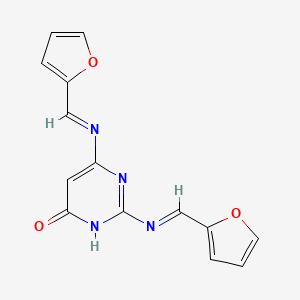
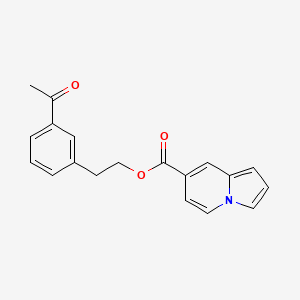
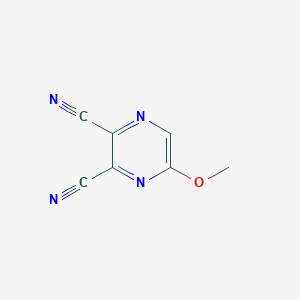
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
